N-Coumaroyl serotonin
Overview
Description
Synthesis Analysis
N-Coumaroyl serotonin is synthesized via the action of specific enzymes such as serotonin N-hydroxycinnamoyltransferases, which catalyze the attachment of a coumaroyl group to serotonin. This enzymatic process has been elucidated through studies in plants like pepper (Capsicum annuum), where the synthesis involves the conjugation of hydroxycinnamic acids with serotonin, facilitated by N-hydroxycinnamoyltransferase enzyme activities (Kang et al., 2005).
Molecular Structure Analysis
The molecular structure of N-Coumaroyl serotonin is characterized by the presence of a coumaroyl moiety attached to the serotonin molecule. This structural modification significantly influences its biological activity, including enhanced antioxidative and anti-inflammatory properties. Structural identification and elucidation techniques, including NMR spectroscopy, have been crucial in determining the specific configuration and bonding patterns within N-Coumaroyl serotonin molecules.
Chemical Reactions and Properties
N-Coumaroyl serotonin participates in various chemical reactions, mainly due to its active functional groups. Its antioxidant activity, for instance, involves the donation of hydrogen atoms to neutralize free radicals, a mechanism that is foundational to its protective effects against oxidative stress-induced cellular damage.
Physical Properties Analysis
The physical properties of N-Coumaroyl serotonin, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining its behavior in biological systems, extraction processes, and formulation development for potential therapeutic applications.
Chemical Properties Analysis
Chemically, N-Coumaroyl serotonin exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals. It also demonstrates modulation of inflammation, possibly through the inhibition of proinflammatory cytokines production in stimulated monocytes, showcasing its therapeutic potential in inflammatory conditions (Takii et al., 2003).
Scientific Research Applications
Neuropsychological Disorders : Zhao et al. (2009) discovered a novel compound related to N-Coumaroyl serotonin, N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine, which acts as a serotonin transporter inhibitor and shows potential in improving neuropsychological disorders by regulating serotonergic transmission (Zhao et al., 2009).
Cell Proliferation : Takii et al. (1999) reported that N-(p-Coumaroyl)serotonin from safflower oil cake enhances the proliferation of normal human and mouse fibroblasts, working in synergy with growth factors (Takii et al., 1999).
Anti-inflammatory Effects : Kawashima et al. (1998) found that N-(p-coumaroyl) serotonin suppresses proinflammatory cytokine production from human monocytes, partly through inhibition of NF-kappaB activation (Kawashima et al., 1998).
Anti-obesity Potential : Jung et al. (2011) demonstrated that N-feruloylserotonin and N-(p-coumaroyl)serotonin suppress adipogenesis, suggesting their potential as anti-obesity agents (Jung et al., 2011).
Vascular Health Improvement : Takimoto et al. (2011) observed that safflower seed polyphenols, including N-(p-coumaroyl)serotonin, may improve vascular health by inhibiting smooth muscle cell activation and blocking PDGF signaling (Takimoto et al., 2011).
Renoprotective Agent : Park et al. (2019) suggested that N-(p-coumaroyl) serotonin and N-feruloylserotonin reduce cisplatin-induced renal damage in mice, indicating their potential as renoprotective agents in cancer treatment (Park et al., 2019).
Antibacterial and Antioxidant Activities : Kumarasamy et al. (2003) found that serotonin conjugates from Centaurea nigra seeds, including variants of N-Coumaroyl serotonin, show antibacterial and free radical scavenging activities (Kumarasamy et al., 2003).
Alpha-Glucosidase Inhibition : Takahashi and Miyazawa (2012) reported that serotonin derivatives, including N-p-coumaroyl serotonin, show potent alpha-glucosidase inhibition, which is significant for their inhibitory activity (Takahashi & Miyazawa, 2012).
Chromatographic Separation for Bioactive Compounds : Jin et al. (2008) focused on the chromatographic process for separating N-(p-coumaroyl)serotonin and N-feruloylserotonin from Chinese safflower seed extracts, which is crucial for large-scale preparation of these bioactive compounds (Jin et al., 2008).
Therapeutic and Cosmetic Applications : Kang et al. (2009) explored the biosynthesis and biotechnological production of serotonin derivatives, including N-Coumaroyl serotonin, for potential therapeutic, cosmetic, and health-improving functional foods (Kang et al., 2009).
Safety And Hazards
Future Directions
The treatment of glioblastoma cell lines with N-(p-coumaroyl) serotonin may represent a novel strategy for targeting glioblastoma . Further studies are needed to elucidate the complete mechanism of its antitumor activity . With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . This method has garnered considerable research attention due to its advantages over natural extraction .
properties
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPAFGVOWCVMG-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173951 | |
Record name | N-Coumaroyl serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N6-cis-p-Coumaroylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Coumaroyl serotonin | |
CAS RN |
201301-83-9, 68573-24-0 | |
Record name | N-Coumaroyl serotonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201301839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC369503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Coumaroyl serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-COUMAROYL SEROTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUC27Q8ACH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
205 - 206 °C | |
Record name | N6-cis-p-Coumaroylserotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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